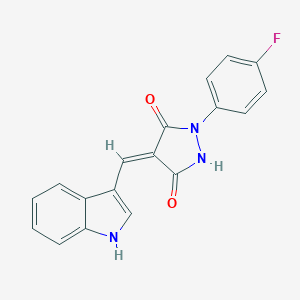
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.
作用机制
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione inhibits PLD activity by binding to its catalytic domain, preventing its interaction with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid signaling molecule that plays a role in cell proliferation and survival. The inhibition of PLD activity by (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to have an effect on various cellular processes, including cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug candidate. However, the effects of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione on normal cells and tissues have not been extensively studied, and its safety profile remains unclear.
实验室实验的优点和局限性
One of the main advantages of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is its high potency and specificity for PLD inhibition. This makes it a valuable tool for studying the role of PLD in various cellular processes, including cancer. However, its limitations include its potential toxicity and lack of selectivity for different PLD isoforms. Additionally, the synthesis of (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is complex and time-consuming, making it difficult to produce large quantities for in vivo studies.
未来方向
For its use include the development of more potent and selective PLD inhibitors, the optimization of its pharmacokinetic properties for in vivo studies, and the identification of biomarkers that can predict its efficacy in different cancer types. Additionally, the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of interest for future research.
合成方法
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with indole-3-acetic acid, followed by the reaction of the resulting product with pyrazolidine-3,5-dione and then purification through chromatography. This method has been reported to yield a high purity (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione product.
科学研究应用
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been found to be a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in cell signaling and membrane trafficking. PLD has been implicated in various diseases, including cancer, making it an attractive target for drug development. (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
产品名称 |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
|---|---|
分子式 |
C18H12FN3O2 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,20H,(H,21,23)/b15-9+ |
InChI 键 |
TYGVONUNTQLWLJ-OQLLNIDSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NN(C3=O)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![2-{(Z)-[6-(ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B301529.png)
![ethyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301531.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-[4-(allyloxy)-3,5-dichlorobenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301537.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)